

Cytotoxicity comparison of 7-Methoxy-1,4-benzothiazin-3-one and its analogs

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Compound of Interest

Compound Name: 7-Methoxy-1,4-benzothiazin-3-one

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Cytotoxicity of 1,4-Benzothiazin-3-one Analogs: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,4-benzothiazin-3-one scaffold is a cornerstone in the development of novel therapeutic agents, exhibiting a wide range of biological activities. This guide provides a comparative analysis of the cytotoxicity of various analogs of this core structure, with a particular focus on the structure-activity relationships that govern their cytotoxic potential. While specific cytotoxicity data for **7-Methoxy-1,4-benzothiazin-3-one** was not available in the reviewed literature, this guide synthesizes findings on related compounds to provide a broader understanding of this chemical class.

Comparative Cytotoxicity Data

The cytotoxic effects of 1,4-benzothiazin-3-one derivatives have been evaluated against various cell lines, including cancer cells and macrophages. The following table summarizes the available quantitative data, primarily focusing on 8-nitrobenzothiazinones, a subclass with potent antimycobacterial activity.

Compound ID	Cell Line	Cytotoxicity (CC ₅₀ or IC ₅₀ in μM)	Reference Compound	Reference Cytotoxicity (μM)
BTZ043	Macrophages	21.9	-	-
Macozinone	Macrophages	23.2	-	-
1e	THP-1	>10 (No cytotoxicity detected)	-	-
11c	THP-1	>10 (No cytotoxicity detected)	-	-
8c	THP-1	<10	-	-
9a	THP-1	<10	-	-
18b	THP-1	<10	-	-
22b	THP-1	<10	-	-
24b	THP-1	<10	-	-
25b	THP-1	<10	-	-
31b	THP-1	<10	-	-
Compound 2	HepG2	>1.0 μg/mL (No inhibition)	-	-
Compound 37	HepG2	>1.0 μg/mL (No inhibition)	-	-

Experimental Protocols

The evaluation of cytotoxicity for these compounds predominantly relies on cell-based assays that measure cell viability and proliferation. The most commonly employed method is the MTT assay.[1]

MTT Assay Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

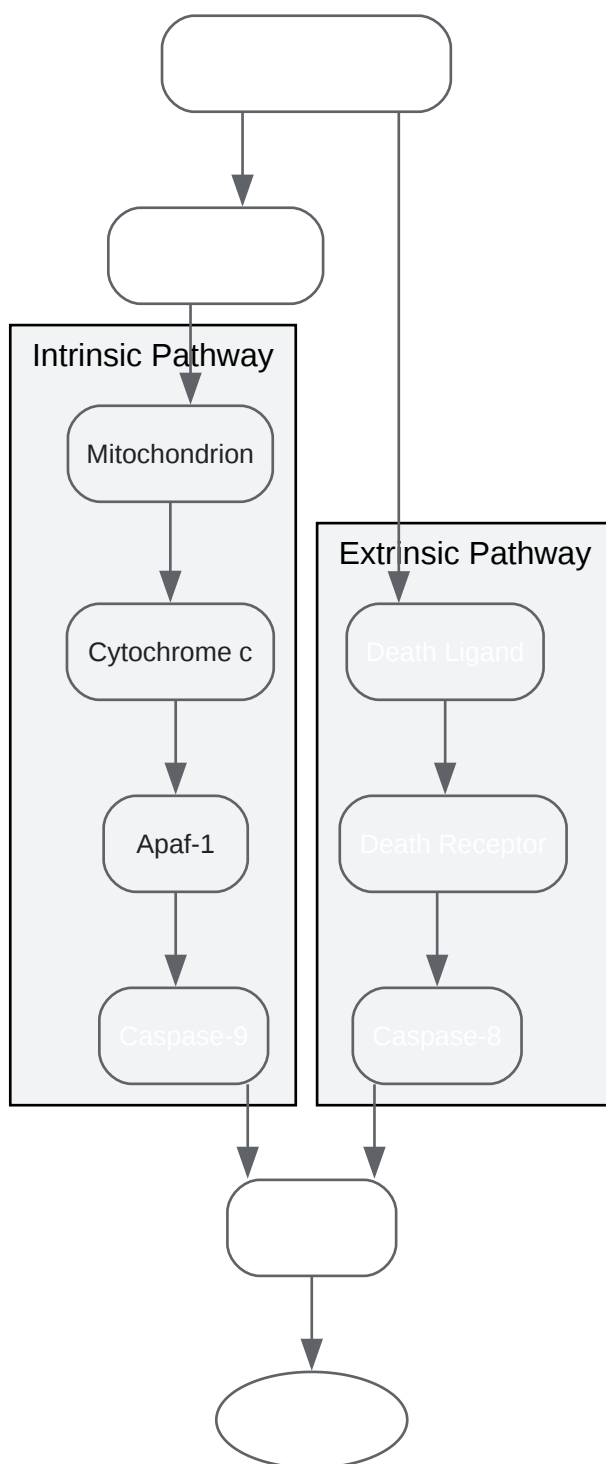
- **Cell Seeding:** Cells (e.g., THP-1, HepG2) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compounds (e.g., 1,4-benzothiazin-3-one analogs) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
- **Data Analysis:** The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Signaling Pathways and Mechanisms

The cytotoxic effects of some benzothiazine derivatives are mediated through the induction of apoptosis (programmed cell death).[2] This can occur through intrinsic (mitochondrial) and extrinsic (death receptor) pathways, often involving the activation of caspases.[2]

For certain antimycobacterial 8-nitrobenzothiazinones, the mechanism of action is the inhibition of the essential cell wall enzyme decaprenylphosphoryl- β -D-ribose 2'-oxidase (DprE1).[3][4] This inhibition disrupts the synthesis of the mycobacterial cell wall, leading to cell death.

Below is a generalized diagram of an apoptotic signaling pathway that can be induced by cytotoxic compounds.

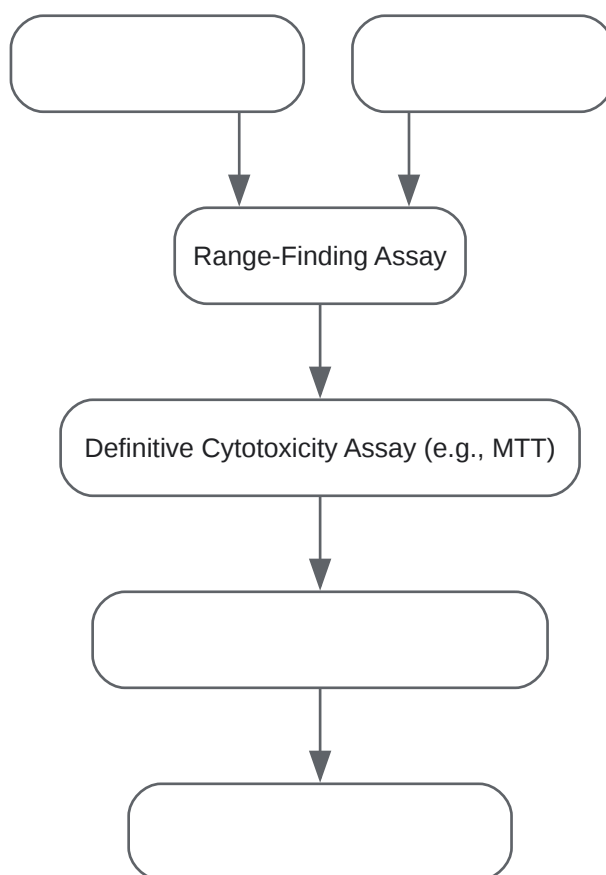


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Caption: Generalized apoptotic signaling pathways.

Experimental Workflow for Cytotoxicity Screening

The process of evaluating the cytotoxic properties of novel compounds typically follows a standardized workflow, as depicted in the diagram below.



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Caption: A typical workflow for in vitro cytotoxicity testing.

Structure-Activity Relationship (SAR) Insights

The available data on 1,4-benzothiazin-3-one analogs allows for the deduction of several structure-activity relationship trends:

- **Substituents on the Benzene Ring:** The nature and position of substituents on the benzene ring significantly influence cytotoxicity. For instance, the 8-nitro group in many potent antimycobacterial benzothiazinones is crucial for their activity, though it may also contribute to cytotoxicity.

- Side Chain at Position 2: Modifications to the side chain at the 2-position of the thiazinone ring have a profound impact on both efficacy and toxicity. For example, the introduction of piperazine amide/sulfonamide side chains has been explored to modulate activity.[5]
- Lipophilicity: The lipophilicity of the substituents appears to be an important factor in maintaining the biological activity of these compounds.

In conclusion, while direct cytotoxic data for **7-Methoxy-1,4-benzothiazin-3-one** remains elusive, the broader class of 1,4-benzothiazin-3-one analogs presents a rich field for the discovery of new therapeutic agents. The cytotoxicity of these compounds is intricately linked to their substitution patterns, highlighting the importance of careful molecular design in balancing therapeutic efficacy with safety. Further studies are warranted to elucidate the specific cytotoxic profile of the 7-methoxy derivative and to continue exploring the therapeutic potential of this versatile scaffold.

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